molecular formula C16H19N7O B6426609 N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide CAS No. 2034471-34-4

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide

Cat. No.: B6426609
CAS No.: 2034471-34-4
M. Wt: 325.37 g/mol
InChI Key: JONNRDCLUBOHES-UHFFFAOYSA-N
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Description

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide is a complex organic compound that features a triazine ring substituted with dimethylamino groups and a cyanobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 3-cyanobenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alkyl groups.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazine ring and cyanobenzamide moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-nitrobenzamide
  • N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-methylbenzamide

Uniqueness

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide is unique due to the presence of the cyanobenzamide moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-22(2)15-19-13(20-16(21-15)23(3)4)10-18-14(24)12-7-5-6-11(8-12)9-17/h5-8H,10H2,1-4H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONNRDCLUBOHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC(=C2)C#N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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